(2-Amino-5-ethoxy-1,3-thiazol-4-yl)methanol
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Overview
Description
(2-Amino-5-ethoxy-1,3-thiazol-4-yl)methanol is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-ethoxy-1,3-thiazol-4-yl)methanol typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives. The reaction involves the condensation of α-haloketones with thiourea in the presence of a base. For instance, ethyl 4-bromo-3-oxopentanoate can react with thiourea in ethanol to form the thiazole ring .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, solvent, and catalyst to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-ethoxy-1,3-thiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
(2-Amino-5-ethoxy-1,3-thiazol-4-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: It is used in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of (2-Amino-5-ethoxy-1,3-thiazol-4-yl)methanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes or block receptor sites, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
5-Methylthiazole: Another thiazole derivative with potential antimicrobial properties.
Thiazole-4-carboxylic acid: Known for its use in the synthesis of various pharmaceuticals.
Uniqueness
(2-Amino-5-ethoxy-1,3-thiazol-4-yl)methanol is unique due to the presence of both an amino group and an ethoxy group on the thiazole ring, which can enhance its biological activity and specificity.
Properties
CAS No. |
89866-87-5 |
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Molecular Formula |
C6H10N2O2S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
(2-amino-5-ethoxy-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C6H10N2O2S/c1-2-10-5-4(3-9)8-6(7)11-5/h9H,2-3H2,1H3,(H2,7,8) |
InChI Key |
FMFOCGMKJSEAAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(S1)N)CO |
Origin of Product |
United States |
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